molecular formula C18H20O2 B195169 8,9-Dehydroestrone CAS No. 474-87-3

8,9-Dehydroestrone

Cat. No. B195169
CAS RN: 474-87-3
M. Wt: 268.3 g/mol
InChI Key: OUGSRCWSHMWPQE-WMZOPIPTSA-N
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Description

8,9-Dehydroestrone, also known as Δ8-estrone or estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone, and as the 3-sulfate ester sodium salt, it is a minor constituent (3.5%) of conjugated estrogens (Premarin) .


Synthesis Analysis

8,9-Dehydroestrone is a metabolite of Equilin steroid . It is produced as an important active metabolite, analogously to the conversion of estrone or estrone sulfate into estradiol . The compound was first described in 1997 .


Molecular Structure Analysis

The molecular formula of 8,9-Dehydroestrone is C18H20O2 . Its average mass is 268.350 Da and its monoisotopic mass is 268.146332 Da .


Chemical Reactions Analysis

8,9-Dehydroestrone produces 8,9-dehydro-17β-estradiol as an important active metabolite, analogously to the conversion of estrone or estrone sulfate into estradiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8,9-Dehydroestrone are characterized by its molecular structure. It has a molecular formula of C18H20O2 and a molar mass of 268.356 g·mol−1 .

Scientific Research Applications

  • Metabolism in Animals : Δ8,9-Dehydroestrone is a significant component in the conjugated equine estrogen preparation Premarin®, and its metabolism has been studied in dogs. Major metabolites identified in plasma and urine include 17β-Dihydro-Δ8,9-dehydroestrone and 17α-dihydro-Δ8,9dehydroestrone (Chandrasekaran et al., 1995).

  • Cancer Risk and Metabolites : Studies have linked equine estrogens like 8,9-dehydroestrone to increased cancer risk due to their metabolism into cytotoxic quinoids. This includes the formation of GSH conjugates from oxidized catechol metabolites of 8,9-dehydroestrone (Zhang et al., 2001).

  • Synthesis for Steroid Research : The synthesis of 8,9-Dehydroestrone and its derivatives has been a focus in steroid research. For example, the total synthesis of 9,11-dehydroestrone has been approached through tricyclo[3.3.0.02,8]octan-3-one (Mikhail & Demuth, 1983).

  • Chromatographic Analysis : Techniques for separating and detecting isomers of equine conjugated estrogens, including 8,9-dehydroestrone, have been developed. This has implications for the analysis of complex drug substances (Reepmeyer et al., 2005).

  • Estrogenic Activity and Tissue Selectivity : Delta8,9-Dehydroestrone sulfate has been studied for its unique estrogenic activity and tissue selectivity in postmenopausal women, showing significant activity in vasomotor, neuroendocrine, and bone preservation parameters (Baracat et al., 1999).

  • Comparative Pharmacokinetics : Comparative studies have been conducted on the bioavailability of 8,9-dehydroestrone in different estrogenic formulations, highlighting differences in the pharmacokinetic profiles of various estrogen products (Arteaga & Villaseca, 1998).

  • Inflammatory Mediator Expression : Research on the estrogen metabolite 17beta-dihydroequilenin, related to 8,9-dehydroestrone, has shown its effectiveness in reducing the expression of inflammatory mediators in human endothelial cells, suggesting potential therapeutic applications (Demyanets et al., 2006).

Safety And Hazards

8,9-Dehydroestrone may cause cancer and may damage fertility or the unborn child . It is advised to use personal protective equipment as required and to obtain special instructions before use .

Future Directions

Research has shown that 8,9-Dehydroestrone has significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL) and bone preservation parameters . It displays little or no efficacy, at the dose tested, on other peripheral parameters normally affected by estrogens . This information supports the concept that 8,9-Dehydroestrone is an integral component of CEE, with distinct tissue selectivity contributing to the CEE’s overall clinical activity . It places this estrogen as a distinct member of a novel class of centrally active molecules with unique peripheral tissue selectivity .

properties

IUPAC Name

(13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGSRCWSHMWPQE-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197125
Record name Hippulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dehydroestrone

CAS RN

474-87-3, 2911-90-2
Record name 8,9-Dehydroestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8,9-Dehydroestrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta8-Dehydraestrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002911902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hippulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-DEHYDROESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C1N8RKG9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
E Baracat, M Haidar, FJ Lopez, J Pickar… - The Journal of …, 1999 - academic.oup.com
Recent basic and clinical advances have consolidated the concept of tissue-selective estrogens, ie molecules that express different degrees of partial agonist, full agonist or antagonist …
Number of citations: 50 academic.oup.com
F Zhang, D Yao, Y Hua, RB van Breemen… - Chemical Research in …, 2001 - ACS Publications
The risk factors for women developing breast and endometrial cancers are all associated with a lifetime of estrogen exposure. Estrogen replacement therapy in particular has been …
Number of citations: 17 pubs.acs.org
JC Reepmeyer, JF Brower, H Ye - Journal of Chromatography A, 2005 - Elsevier
Equilin-3-sulfate and Δ 8,9 -dehydroestrone-3-sulfate are two isomers found in equine conjugated estrogens that differ in structure only by the position of a double bond in the steroid B-…
Number of citations: 45 www.sciencedirect.com
S Demyanets, S Pfaffenberger, C Kaun… - Thrombosis and …, 2006 - thieme-connect.com
In most studies showing cardio- and vasculoprotective effects of estrogens, 17β-estradiol was used and little information on possible effects of different estrogen metabolites is yet …
Number of citations: 28 www.thieme-connect.com
M Dey, CR Lyttle, JH Pickar - Maturitas, 2000 - Elsevier
Recent advances have added substantially to our understanding of the biology of estrogens. Estrogens are no longer considered to differ only in potency. Two estrogens can have …
Number of citations: 52 www.sciencedirect.com
L Zhao, RD Brinton - BMC neuroscience, 2006 - bmcneurosci.biomedcentral.com
Results of the Women's Health Initiative Memory Study (WHIMS) raised concerns regarding the timing and formulation of hormone interventions. Conjugated equine estrogens (CEE), …
Number of citations: 103 bmcneurosci.biomedcentral.com
F Zhang - 2001 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted…
Number of citations: 2 search.proquest.com
Y Sun, C Gu, X Liu, W Liang, P Yao, JL Bolton… - Journal of the American …, 2005 - Springer
Although hormone replacement therapy (HRT) is used by post-menopausal women for the relief of menopausal symptoms and the potential reduction of osteoporosis, HRT also …
Number of citations: 101 link.springer.com
WH Utian - OBG Management, 2006 - researchgate.net
A SUPPLEMENT TO that the benefits will likely outweigh the risks. 3-5 Risk assessment should be conducted on an individual basis, as benefits and risks identified in the WHI do not …
Number of citations: 0 www.researchgate.net
MJ Gast - Women's Health and Menopause: Risk Reduction …, 1997 - Springer
… clinically characterized is an extremely interesting estrogen designated /1 8-9 dehydroestrone (/1 8-9 DHES). Similar … 1 8-9 dehydroestrone is an important example of the phenomenon. …
Number of citations: 0 link.springer.com

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